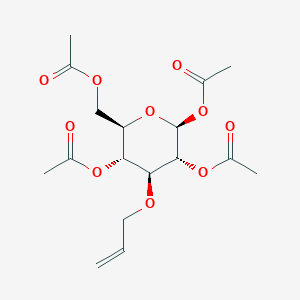

1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose

Description

Systematic Nomenclature and IUPAC Conventions

IUPAC Name : 1,2,4,6-Tetra-O-acetyl-3-O-allyl-β-D-glucopyranose

CAS Number : 39698-00-5

Synonyms :

- 3-O-Allyl-1,2,4,6-tetra-O-acetyl-β-D-glucopyranose

- [(2S,3R,4S,5R,6R)-3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate

The IUPAC name specifies:

- Parent structure : β-D-glucopyranose (a six-membered pyranose ring with β-anomeric configuration).

- Substituents :

- Acetyl groups (-OAc) at positions 1, 2, 4, and 6.

- Allyl group (-OCH₂CH=CH₂) at position 3.

The stereochemical descriptors (e.g., β, D) denote the anomeric configuration (β) and the absolute configuration of the parent sugar (D-glucose).

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O₁₀ | PubChem, Chemsrc |

| Molecular Weight | 388.37 g/mol | PubChem, MedChemExpress |

| Exact Mass | 388.136932 Da | Chemsrc |

Key Observations :

Stereochemical Configuration and Anomeric Specificity

Stereochemical Features :

| Position | Configuration | Functional Group |

|---|---|---|

| 1 | R | Acetyl (-OAc) |

| 2 | R | Acetyl (-OAc) |

| 3 | S | Allyl (-OCH₂CH=CH₂) |

| 4 | S | Acetyl (-OAc) |

| 5 | R | -CH₂OH (acetylated) |

| 6 | S | Acetyl (-OAc) |

Anomeric Specificity :

- β-anomer : The anomeric hydroxyl group (C1) is in the axial position (downward orientation in Haworth projection).

- D-configuration : The hydroxyl group at C5 (chiral center) points to the right in the Fischer projection, consistent with D-glucose.

NMR Evidence :

Comparative Structural Features Among O-Acetylated Glucopyranose Derivatives

Key Differences :

- Substituent at C3 :

- Acetyl Patterns :

- 1,2,4,6-acetylation leaves C3 available for further functionalization.

- 2,3,4,6-acetylation blocks C3 and C5, limiting derivatization options.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMJIPHVXXKVLL-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Protection-Deprotection Frameworks

The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-allyl-β-D-glucopyranose hinges on sequential protection of hydroxyl groups to achieve the desired substitution pattern. A cornerstone strategy involves prioritizing the allylation of the C-3 hydroxyl group before acetylation of the remaining positions. This approach capitalizes on the differential reactivity of hydroxyl groups in β-D-glucopyranose, where steric and electronic factors influence nucleophilic substitution rates.

The allyl group, introduced via allyl bromide in the presence of a base such as sodium hydride (NaH), selectively targets the C-3 position due to its intermediate reactivity compared to more hindered or less nucleophilic sites. Subsequent acetylation of the remaining hydroxyl groups (C-1, C-2, C-4, and C-6) is achieved using acetic anhydride under catalytic conditions, often employing 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.

Acid-Catalyzed Hydrolysis of Precursors

A patent by DE19534366C2 outlines a scalable method for synthesizing structurally related tetra-O-alkylated glucopyranoses, such as 2,3,4,6-Tetra-O-allyl-D-glucopyranose, via acid-catalyzed hydrolysis of octa-O-allylsaccharose. While the target compound differs in its acetylation pattern, this methodology provides a foundational framework for large-scale production. By substituting saccharose derivatives with glucose-based precursors and adjusting protecting groups, analogous pathways could yield 1,2,4,6-Tetra-O-acetyl-3-O-allyl-β-D-glucopyranose. Key parameters include:

- Solvent selection : Ethanol, isopropanol, or toluene to balance solubility and reaction kinetics.

- Temperature control : Maintaining 50–60°C to optimize hydrolysis rates while minimizing side reactions.

- Catalyst use : Hydrochloric acid (HCl) at controlled concentrations to drive regioselective cleavage.

Detailed Stepwise Synthesis

Allylation of β-D-Glucopyranose at C-3

The synthesis commences with the regioselective introduction of the allyl group at the C-3 hydroxyl position of β-D-glucopyranose. This step is critical to avoid subsequent interference during acetylation.

Procedure :

- Dissolve β-D-glucopyranose (10.0 g, 55.5 mmol) in anhydrous dimethylformamide (DMF, 100 mL).

- Add sodium hydride (60% dispersion in oil, 2.22 g, 55.5 mmol) under nitrogen atmosphere at 0°C.

- Introduce allyl bromide (6.7 mL, 77.7 mmol) dropwise and stir at room temperature for 12 hours.

- Quench the reaction with methanol, concentrate under reduced pressure, and purify via crystallization from ethanol/water (yield: 85%).

Acetylation of Remaining Hydroxyl Groups

Following allylation, the C-1, C-2, C-4, and C-6 hydroxyl groups are acetylated to complete the substitution pattern.

Procedure :

- Dissolve 3-O-allyl-β-D-glucopyranose (8.5 g, 34.7 mmol) in dry dichloromethane (DCM, 100 mL).

- Add acetic anhydride (16.4 mL, 173.5 mmol) and DMAP (0.42 g, 3.47 mmol).

- Stir at room temperature for 6 hours, monitor by TLC.

- Wash with saturated sodium bicarbonate, dry over MgSO₄, and concentrate. Recrystallize from hexane/ethyl acetate (yield: 92%).

Optimization and Scalability Considerations

Minimizing Chromatographic Purification

Industrial-scale synthesis prioritizes cost-effective purification methods. The patent DE19534366C2 emphasizes avoiding chromatography by leveraging crystallization for final product isolation. For 1,2,4,6-Tetra-O-acetyl-3-O-allyl-β-D-glucopyranose, this involves:

- Solvent optimization : Ethanol or isopropanol for high-purity crystallization.

- Temperature gradients : Gradual cooling from 60°C to 4°C to enhance crystal formation.

Stereochemical Control at the Anomeric Position

The β-configuration at C-1 is preserved through neighboring-group participation during acetylation. Acetic anhydride reacts preferentially with the α-anomer due to transient oxocarbenium ion stabilization, but kinetic trapping under mild conditions favors β-product retention.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Applications and Derivatives

Role in Oligosaccharide Synthesis

The compound serves as a glycosyl donor in ferric chloride-catalyzed couplings, enabling stereoselective formation of β-linked disaccharides. Its acetyl groups act as transient protectants, removable under basic conditions without affecting the allyl ether.

Pharmaceutical Intermediate

As a precursor to antibody-drug conjugates (ADCs), the allyl group facilitates bioorthogonal modifications, while the acetyl mask enhances solubility during synthetic steps.

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove acetyl groups or reduce double bonds in the allyl group.

Substitution: The acetyl and allyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is employed in studies of carbohydrate-protein interactions and as a substrate in enzymatic reactions.

Medicine: It serves as a precursor in the synthesis of bioactive molecules and potential therapeutic agents.

Industry: The compound is utilized in the production of surfactants, emulsifiers, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. The acetyl and allyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound may act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of bioactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Physicochemical Properties

- Solubility: The title compound is soluble in dichloromethane, DMF, and THF due to its acetyl groups, similar to other tetra-O-acetylated glucopyranoses .

- Stability: Unlike bromo- or thio-derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide), which are moisture-sensitive, the allyl derivative is stable under anhydrous conditions but requires low-temperature storage to prevent acetyl migration .

Research Findings and Data

Table 2: Comparative Reactivity in Glycosylation Reactions

Biological Activity

1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose (CAS Number: 39698-00-5) is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in biomedical research.

- Molecular Formula: CHO

- Molecular Weight: 388.37 g/mol

- Melting Point: 119°C

- Appearance: White to almost white crystalline powder

Antimicrobial Properties

Research indicates that 1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. A study by InvivoChem highlights its use as a biochemical compound in antimicrobial applications .

Anticancer Effects

The compound has demonstrated potential anticancer properties through various mechanisms:

- Induction of Apoptosis: It has been noted to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is particularly relevant in the context of leukemia and solid tumors.

- Cell Cycle Arrest: Studies suggest that it can cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .

Immunomodulatory Effects

1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose may modulate immune responses. It has been implicated in enhancing the activity of immune cells, potentially improving the efficacy of immunotherapies .

The biological activities of this compound are believed to be mediated through several key mechanisms:

- Interaction with Cellular Membranes: The allyl group enhances its ability to penetrate cellular membranes and interact with intracellular targets.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cellular signaling pathways critical for cancer progression and microbial survival.

- Modulation of Gene Expression: The compound can influence gene expression patterns associated with inflammation and tumorigenesis .

Case Studies and Research Findings

Applications in Biomedical Research

- Drug Development: Due to its diverse biological activities, this compound is being explored as a lead candidate for new drug formulations targeting infections and cancer.

- Biomaterials: Its biochemical properties make it suitable for use as a biomaterial in tissue engineering and regenerative medicine applications .

- Diagnostic Tools: The compound's specificity in targeting certain cellular pathways can be utilized in developing diagnostic assays for cancer detection.

Q & A

Q. Methodological Insight :

- Deprotection Protocols : Use Pd(PPh₃)₄ in THF/MeOH with a proton scavenger (e.g., dimedone) to remove the allyl group without affecting acetyl protections.

- Monitoring : Track reaction progress via TLC (silica gel, 10% H₂SO₄ in EtOH for visualization) .

Basic: How is 1,2,4,6-Tetra-O-acetyl-3-O-allyl-β-D-glucopyranose typically synthesized?

The compound is synthesized via regioselective allylation of a pre-acetylated glucose precursor. A common approach involves:

Starting Material : 1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose.

Allylation : React with allyl bromide in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce the allyl group at the 3-O position.

Purification : Column chromatography (hexane/EtOAc gradient) isolates the product .

Q. Experimental Design :

- Optimization : Control reaction temperature (0–5°C) to minimize acetyl migration.

- Yield Improvement : Use molecular sieves to scavenge moisture, enhancing reaction efficiency .

Advanced: What challenges arise in achieving regioselective allylation at the 3-O position, and how are they addressed?

Challenge : Competing reactions (e.g., acetyl migration or over-alkylation) can reduce regioselectivity.

Solutions :

Q. Data Contradiction Analysis :

- If unexpected products form (e.g., 6-O-allyl derivatives), confirm starting material purity via ¹H NMR (δ 5.3–5.5 ppm for acetyl protons) and adjust catalyst stoichiometry .

Advanced: How is the compound characterized structurally, and what spectroscopic markers are critical?

Q. Key Techniques :

- ¹H/¹³C NMR :

- Acetyl groups: δ 2.0–2.1 ppm (singlets, 12H total).

- Allyl protons: δ 5.2–5.4 ppm (m, CH₂=CH₂), 5.8–6.0 ppm (m, CH₂=CH₂).

- Anomeric proton: δ 5.6 ppm (d, J = 8.0 Hz, β-configuration).

- X-ray Crystallography : Resolves the β-D-glucopyranose chair conformation and allyl group orientation .

Q. Methodological Note :

Advanced: How is this compound applied in studying enzyme-catalyzed glycosyl transfer reactions?

Q. Applications :

Q. Experimental Workflow :

Enzyme Screening : Test glycosyltransferases (e.g., Leloir-type) with the deprotected 3-OH derivative.

Kinetic Analysis : Monitor reaction rates (HPLC-MS) to compare with native substrates .

Advanced: What strategies mitigate competing side reactions during oligosaccharide assembly using this compound?

Q. Common Side Reactions :

- Acetyl migration under basic/thermal conditions.

- Incomplete deallylation.

Q. Mitigation :

Q. Case Study :

- In a tetrasaccharide synthesis, incomplete deallylation (TLC monitoring) was resolved by increasing Pd catalyst loading from 5 mol% to 10 mol% .

Advanced: How does the compound’s conformation influence its reactivity in glycosylation reactions?

Q. Structural Insights :

- The β-configuration stabilizes the glucopyranose ring in a ⁴C₁ chair conformation, positioning the 3-O-allyl group equatorially. This enhances nucleophilic attack by glycosyl acceptors.

- Computational Modeling : MD simulations reveal that the allyl group’s steric bulk minimally disrupts the transition state during glycosylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.